

Application Notes: DAPI (4',6-diamidino-2-phenylindole) in Fluorescence Microscopy

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Compound of Interest

Compound Name: *Pnala*

Cat. No.: *B8055045*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a well-characterized, blue-emitting fluorescent dye renowned for its high specificity in binding to DNA.[1] It is a cornerstone tool in fluorescence microscopy for visualizing cell nuclei and chromosomes.[2][3] DAPI operates by binding strongly to adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA).[1][2][3][4] Upon binding, its fluorescence quantum yield increases approximately 20-fold, resulting in a bright, photostable blue signal under ultraviolet (UV) excitation.[2][5][6][7] This property makes it an exceptional counterstain in multicolor imaging experiments, providing clear demarcation of nuclear boundaries with minimal spectral overlap with green and red fluorophores.[8][9][10]

Key applications of DAPI include nuclear counterstaining in immunofluorescence, cell counting, analysis of nuclear morphology, apoptosis detection, cell cycle analysis by flow cytometry, and screening for mycoplasma contamination.[1][3][10][11] While highly effective for fixed and permeabilized cells, its utility in live-cell imaging is limited due to lower membrane permeability, which necessitates higher concentrations that can be toxic.[3][8][12]

Mechanism of Action & Spectral Properties

DAPI intercalates into A-T rich sequences of dsDNA.[2][3][4][8] This binding event causes a significant enhancement in its fluorescence.[2][7] While it can also bind to RNA, the resulting

fluorescence is weaker and its emission maximum is shifted to approximately 500 nm.^{[3][9]} The primary utility remains its specific, high-intensity signal when bound to DNA.

The fluorescence is optimally excited by UV light and detected through a standard blue/cyan filter.^[9] Its wide Stokes shift (the difference between excitation and emission maxima) is advantageous for reducing signal interference in multicolor experiments.^[13]

Quantitative Data Presentation

The photophysical properties of DAPI are critical for designing imaging experiments. The key parameters for DAPI when bound to dsDNA are summarized below.

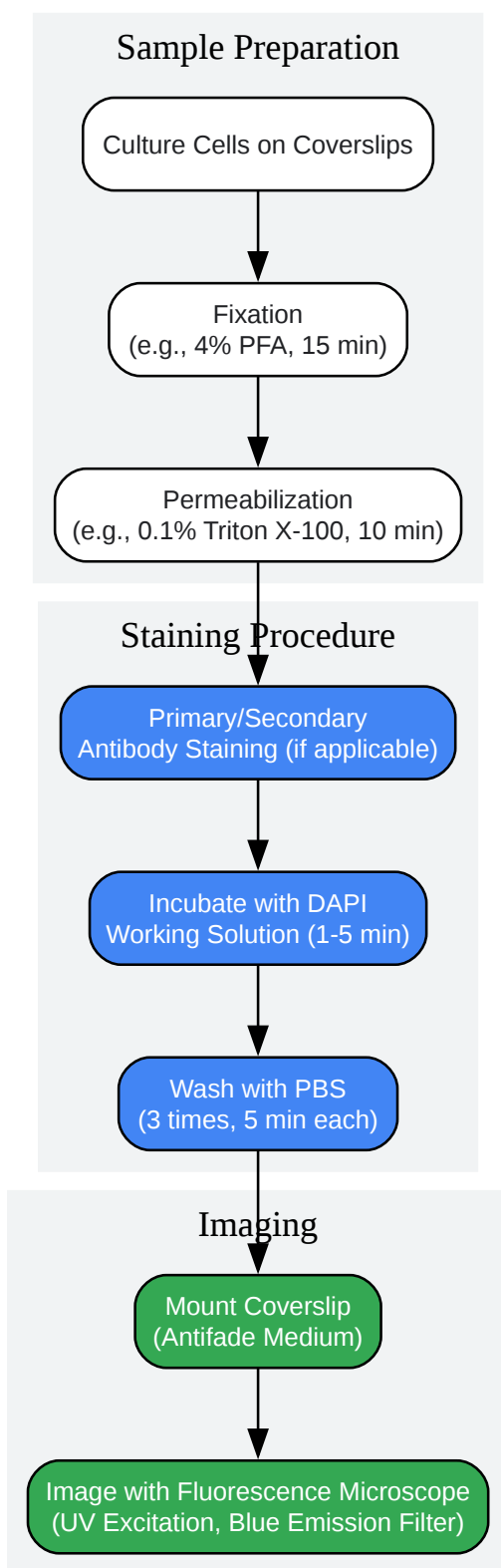
Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~358-359 nm	^{[1][2][3][8][13]}
Emission Maximum (λ_{em})	~461 nm	^{[1][3][8][13]}
Molar Extinction Coefficient (ϵ)	27,000 cm ⁻¹ M ⁻¹ (at 353 nm)	^{[12][14]}
Quantum Yield (Φ_f)	~0.92 (bound to DNA)	^{[12][15]}
Binding Specificity	Adenine-Thymine (A-T) rich regions of dsDNA	^{[2][3][4]}

Core Applications & Experimental Protocols

Nuclear Counterstaining in Fixed Cells

This is the most common application of DAPI, used to visualize nuclei alongside other fluorescently labeled targets in immunocytochemistry (ICC) and immunohistochemistry (IHC).

Logical Workflow for Nuclear Staining



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Caption: Workflow for DAPI nuclear counterstaining in fixed cells.

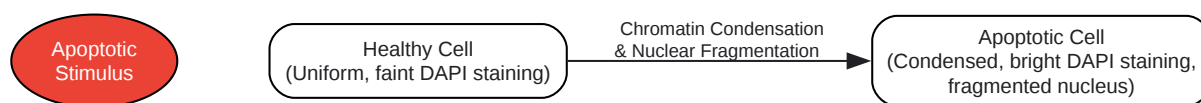
Protocol: Staining Fixed Adherent Cells

- **Cell Culture:** Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
- **Fixation:** Aspirate the culture medium. Wash cells gently with Phosphate-Buffered Saline (PBS). Fix the cells by adding a 4% Paraformaldehyde (PFA) solution in PBS and incubating for 10-15 minutes at room temperature.[\[4\]](#)
- **Washing:** Aspirate the fixative and wash the cells 2-3 times with PBS.
- **Permeabilization:** (Required for intracellular targets and to ensure DAPI entry). Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
- **Staining:** If performing immunofluorescence, proceed with primary and secondary antibody incubations as per your specific protocol. DAPI staining is typically the final staining step.
- **DAPI Incubation:** Add a DAPI working solution (typically 300 nM or ~0.1 µg/mL in PBS) to cover the cells.[\[8\]](#)[\[16\]](#) Incubate for 1-5 minutes at room temperature, protected from light.[\[16\]](#)
- **Final Washes:** Remove the DAPI solution and wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[\[8\]](#)[\[16\]](#)
- **Mounting:** Mount the coverslip onto a microscope slide using an antifade mounting medium. [\[8\]](#) Seal the edges with nail polish if desired for long-term storage.
- **Imaging:** Visualize the sample using a fluorescence microscope equipped with a DAPI filter set (e.g., ~360 nm excitation and ~460 nm emission).[\[11\]](#)

Apoptosis Detection

Apoptosis is characterized by distinct morphological changes in the nucleus, including chromatin condensation and nuclear fragmentation. DAPI staining allows for the visualization of these changes. Apoptotic nuclei appear smaller, more intensely stained (condensed), and often fragmented compared to the large, uniformly stained nuclei of healthy cells.[\[1\]](#)[\[5\]](#)[\[17\]](#)

Mechanism of DAPI in Apoptosis Detection



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Caption: DAPI reveals nuclear morphology changes during apoptosis.

Protocol: Apoptosis Detection in Adherent Cells

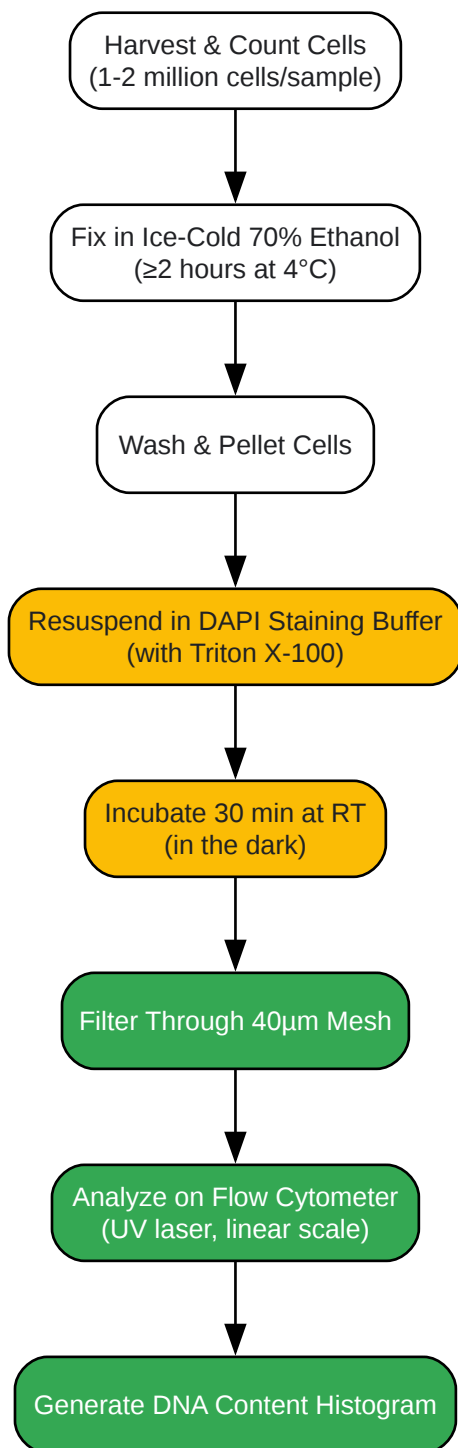
- Induce Apoptosis: Treat cells with the desired apoptotic stimulus alongside a negative control group.
- Fix and Permeabilize: Follow steps 1-4 from the "Staining Fixed Adherent Cells" protocol.
- DAPI Staining: Incubate the cells with DAPI working solution (300 nM to 1 µg/mL) for 10-15 minutes at 37°C, protected from light.[18]
- Washing: Wash the cells once with PBS or a specified wash buffer.[18]
- Imaging and Analysis: Mount and image the cells immediately. Quantify apoptosis by counting the percentage of cells exhibiting condensed or fragmented nuclei across multiple fields of view.[17] Apoptotic cells will appear brightly stained compared to the less bright, uniform fluorescence of normal cells.[17]

Cell Cycle Analysis by Flow Cytometry

DAPI stains DNA stoichiometrically, meaning the fluorescence intensity is directly proportional to the amount of DNA in the nucleus.[5] This allows for the differentiation of cell populations based on their phase in the cell cycle (G1, S, G2/M).

- G0/G1 Phase: Cells have a normal (2N) amount of DNA.
- S Phase: Cells are actively replicating DNA, showing intermediate fluorescence.
- G2/M Phase: Cells have double the amount of DNA (4N) and will be twice as bright as G1 cells.[11]

Workflow for Cell Cycle Analysis

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Caption: Experimental workflow for cell cycle analysis using DAPI.

Protocol: Cell Cycle Analysis of Suspension Cells

- Cell Preparation: Harvest approximately 1-2 million cells by centrifugation (e.g., 500 x g for 5 minutes).[19]
- Washing: Wash the cell pellet twice with cold PBS.
- Fixation: Resuspend the cell pellet in 500 μ L of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[19] Incubate at 4°C for at least 2 hours (can be stored for several days).[19]
- Rehydration: Centrifuge the fixed cells (e.g., 1000 x g for 5 minutes) and carefully remove the ethanol.[19] Resuspend the pellet in 5 mL of PBS and incubate for 15 minutes at room temperature.
- Staining: Centrifuge the cells again and resuspend the pellet in 300-500 μ L of DAPI staining solution (e.g., 1 μ g/mL DAPI in a buffer containing 0.1% Triton X-100 to permeabilize the nuclear membrane).[19]
- Incubation: Incubate for 30 minutes at room temperature, protected from light.[19][20] Do not wash the cells after this step.[20]
- Analysis: Filter the cell suspension through a 40 μ m cell strainer to remove aggregates.[20] Analyze the samples on a flow cytometer using a UV laser for excitation and collecting the emission signal on a linear scale.[11][19] Use software to model the resulting histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[21]

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